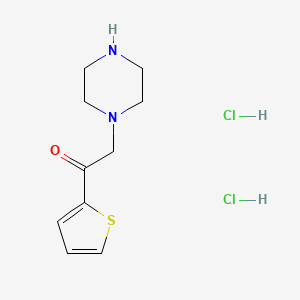
2-哌嗪-1-基-1-(2-噻吩基)乙酮二盐酸盐
描述
2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride, also known as TAK-659, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and function of B cells, a type of white blood cell involved in the immune response. In
科学研究应用
抗菌活性
对源自哌嗪或噻吩部分的查耳酮的抗菌特性的研究已证明对革兰氏阳性菌、金黄色葡萄球菌、大肠杆菌和白色念珠菌具有显着的活性。这些研究涉及通过使 1-(4-哌嗪-1-基-苯基)乙酮和 1-(2,5-二氯-3-噻吩基)-1-乙酮与不同的取代的苯甲醛反应来合成新的查耳酮。这些化合物展示出的有效的抗菌活性突出了它们在开发新的抗菌剂中的潜力 (Tomar 等人,2007).
抗肿瘤活性
一些研究集中于合成和评估含哌嗪衍生物的抗肿瘤特性。一项值得注意的研究报道了带有哌嗪酰胺部分的 1,2,4-三嗪衍生物的合成,并研究了它们对乳腺癌细胞的抗癌活性。具有特定苯基取代的化合物显示出有希望的抗增殖作用,突出了这些衍生物在癌症治疗中的潜力 (Yurttaş 等人,2014).
抗炎活性
通过将哌嗪与双噻唑和硝基咪唑基团相结合合成的一组新型化合物显示出显着的体外和体内抗炎活性。这些研究利用了诸如 HRBC 膜稳定化和角叉菜胶诱导的大鼠爪水肿模型等方法来评估抗炎潜力,为开发新的抗炎剂提供了见解 (Ahmed 等人,2017).
抗菌、抗真菌和细胞毒活性
已设计并合成了含唑的哌嗪衍生物,在体外表现出中等到显着的抗菌、抗真菌和细胞毒活性。一些衍生物对所有测试菌株表现出显着的抗菌功效,其 MIC 值与标准药物相当,表明它们在解决耐药性微生物感染方面具有潜力 (Gan 等人,2010).
合成和表征
电化学合成技术已被用于基于哌嗪衍生物的氧化来创建新型化合物,这为开发药理活性分子提供了一种创新方法。这些研究有助于更广泛地了解化学合成方法及其在药物化学中的应用 (Amani & Nematollahi, 2012).
属性
IUPAC Name |
2-piperazin-1-yl-1-thiophen-2-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVLYPSZPOMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)
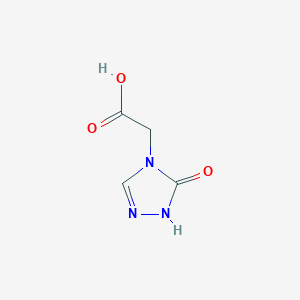
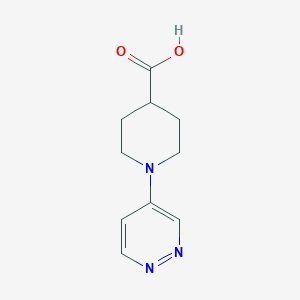
![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)
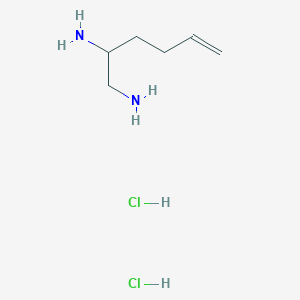
![[3-(4-Methylphenyl)phenyl]methanamine hydrochloride](/img/structure/B1459140.png)
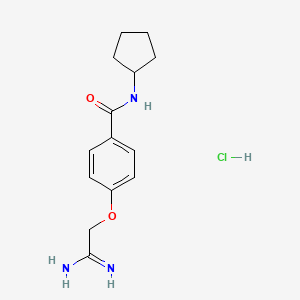
![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)
![2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459144.png)
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1459147.png)
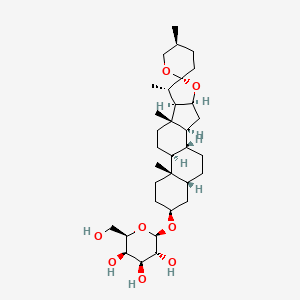
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1459150.png)
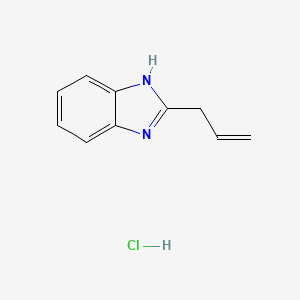
![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)